Cas no 71856-54-7 (5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile)

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a brominated pyrazole derivative with a nitrile functional group, offering versatile reactivity for heterocyclic synthesis. Its structure features an amino group at the 5-position and a 2-bromophenyl substituent at the 1-position, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of both electron-donating (amino) and electron-withdrawing (cyano, bromo) groups enhances its utility in cross-coupling reactions and cyclization processes. This compound is particularly useful for constructing fused pyrazole scaffolds or as a precursor for functionalized heterocycles. Its stability and well-defined reactivity profile make it suitable for controlled synthetic applications.
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile structure
71856-54-7 structure
Product Name:5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
CAS No:71856-54-7
MF:C10H7BrN4
MW:263.093380212784
MDL:MFCD03407394
CID:94851
PubChem ID:12502260
Update Time:2025-06-11

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
    • 5-Amino-1-(2-bromo-phenyl)-1H-pyrazole-4-carbonitrile
    • 5-amino-1-(2-bromophenyl)pyrazole-4-carbonitrile
    • 5-Amino-1-(2-bromphenyl)-4-cyanopyrazol
    • A9386
    • QC-4484
    • AX8221447
    • 5-Amino-1-(2-bromo-phenyl)-1H-pyrazole-4-carbonitr
    • DTXSID30500583
    • FT-0746567
    • MFCD03407394
    • SCHEMBL839068
    • AKOS009564890
    • 71856-54-7
    • WCA85654
    • DS-12264
    • SY117296
    • CS-0060462
    • DB-074483
    • MDL: MFCD03407394
    • Inchi: 1S/C10H7BrN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
    • InChI Key: ZSXCRGHOGAZHHS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1N1C(=C(C#N)C=N1)N

Computed Properties

  • Exact Mass: 261.98500
  • Monoisotopic Mass: 261.98541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.66
  • Melting Point: 131 ºC
  • Boiling Point: 453.217°C at 760 mmHg
  • PSA: 67.63000
  • LogP: 2.66988

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Pricemore >>

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5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:71856-54-7)5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Order Number:A9386
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:27
Price ($):159.0
Email:sales@amadischem.com

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Related Literature

Additional information on 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Research Brief on 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS: 71856-54-7)

The compound 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS: 71856-54-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential.

Recent studies have highlighted the versatility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique pyrazole core, coupled with the bromophenyl and cyano functional groups, makes it a promising scaffold for designing novel inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of protein kinases involved in inflammatory pathways.

In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. A recent publication in Organic Letters (2024) described a one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps and improved overall efficiency. This method also minimized the formation of by-products, enhancing the compound's suitability for large-scale production.

Biological evaluations have revealed that 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile exhibits notable anti-proliferative effects against certain cancer cell lines. Research conducted at the National Cancer Institute (NCI) in 2023 indicated that derivatives of this compound showed selective cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing new anticancer agents.

Furthermore, computational studies have provided insights into the molecular interactions of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile with biological targets. Molecular docking simulations, as reported in a 2024 study in Bioorganic Chemistry, predicted strong binding affinities for several disease-relevant proteins, including cyclin-dependent kinases (CDKs) and bromodomain-containing proteins. These predictions align with experimental data, reinforcing the compound's therapeutic relevance.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. Issues such as solubility and metabolic stability need to be addressed to advance its clinical translation. Ongoing research is exploring structural modifications, such as the introduction of solubilizing groups, to enhance its drug-like properties.

In conclusion, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS: 71856-54-7) represents a valuable scaffold in medicinal chemistry with demonstrated biological activities and therapeutic potential. Continued research into its synthesis, mechanism of action, and structural optimization will be crucial for unlocking its full potential in drug development.

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Amadis Chemical Company Limited
(CAS:71856-54-7)5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
A9386
Purity:99%
Quantity:10g
Price ($):159.0
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